Methyl 2-(benzylcarbamoylamino)benzoate

説明

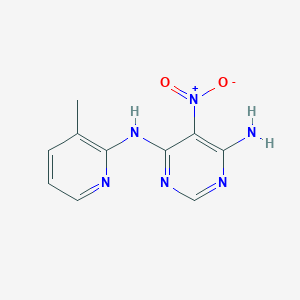

Methyl 2-(benzylcarbamoylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBCB and has a chemical formula of C16H16N2O3. MBCB is a white powder that is soluble in most organic solvents and has a melting point of 141-143°C.

科学的研究の応用

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a compound closely related to Methyl 2-(benzylcarbamoylamino)benzoate, demonstrates significant properties in crystal engineering. Under high pressure, it transitions from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This phenomenon highlights the compound's potential in designing materials with specific crystalline properties, useful in pharmaceuticals and materials science (Johnstone et al., 2010).

Synthesis and Transformation for Heterocyclic Systems

The versatility of Methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate, a derivative of this compound, as a synthon for the preparation of polyfunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles is highlighted in synthetic organic chemistry. This capacity for generating diverse heterocyclic compounds underscores its importance in the development of pharmaceuticals and agrochemicals (Pizzioli et al., 1998).

Electropolymerisation and Electrochromic Properties

A study on the electropolymerisation of a pyrrole derivative that incorporates 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red) showcases the potential of this compound derivatives in creating materials with desirable electrochromic properties. Such materials can change color in response to electrical stimulation, indicating their potential use in smart windows, displays, and sensors (Almeida et al., 2017).

Biochemical Studies and Enzymatic Reactions

Research on the developmental regulation of Methyl Benzoate Biosynthesis in Snapdragon flowers offers insights into the biochemical pathways and enzymatic reactions involved in scent compound production. Understanding these processes has implications for agricultural biotechnology, especially in enhancing the fragrance of flowers and crops (Dudareva et al., 2000).

Benzylation Reactions in Organic Synthesis

The development of bench-stable pyridinium salts for the benzylation of alcohols highlights a practical application of this compound derivatives in organic synthesis. This research underscores the compound's role in simplifying synthetic pathways, potentially leading to more efficient and environmentally friendly chemical processes (Poon & Dudley, 2006).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Mode of Action

Similar compounds have been observed to exert toxic effects on the nervous system of parasites, resulting in their death . The compound may interact with its targets, leading to changes in their function and subsequent effects at the cellular and molecular levels .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects that can alter cellular function .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, influencing its therapeutic potential and efficacy .

Result of Action

Similar compounds have been observed to induce changes at the molecular and cellular levels, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of Methyl 2-(benzylcarbamoylamino)benzoate can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the biological system .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

methyl 2-(benzylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEDLYNZXVQNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813262.png)

![5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B2813269.png)

![7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2813271.png)

![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)

![4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2813274.png)

![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2813279.png)

![N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2813281.png)